HMBOA D-glucoside

Catalog No.
S565528
CAS No.
17622-26-3
M.F
C15H19NO9
M. Wt
357.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMBOA D-glucoside

Researchers quantifying root-exuded benzoxazinoids face instability and poor solubility of aglycone HMBOA. HMBOA D-glucoside overcomes these limitations as a stable, water-soluble analytical standard. - Eliminates aglycone degradation artifacts in LC-MS/MS workflows. - Serves as definitive marker for root-mediated allelopathy, not substitutable by DIMBOA-Glc. - Enables reproducible in vitro bioassays for rhizosphere microbiome and weed interaction studies. Supplied with certificate of analysis for precise metabolomics.

CAS Number

17622-26-3

Product Name

HMBOA D-glucoside

IUPAC Name

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

InChI

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)

InChI Key

PMBZSEOAOIYRMW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound HMBOA D-glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

HMBOA D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside) is a stable, water-soluble benzoxazinoid secondary metabolite native to Poaceae crops such as maize, wheat, and rye [1]. In plant physiology and agricultural chemistry, it functions as a critical storage form of defensive allelochemicals. For procurement, HMBOA-Glc is primarily sourced as a high-purity analytical standard for plant metabolomics, rhizosphere ecology, and pest-resistance phenotyping [2]. Its glycosylated structure ensures high chemical stability compared to its highly reactive aglycone counterpart, making it suitable for precise quantification in LC-MS/MS workflows and long-term in vitro bioassays [3].

Research Fit

1
Suitable for plant metabolomics and allelopathy studies in Poaceae species
2
Authentic benzoxazinoid glucoside standard for LC-MS/MS quantification
3
Stored detoxified form; distinct branch from DIMBOA-Glc pathway

Substituting HMBOA-Glc with its precursor DIMBOA-Glc or its aglycone HMBOA compromises analytical accuracy and experimental integrity [1]. While DIMBOA-Glc is often the most abundant constitutive benzoxazinoid in young shoots, HMBOA-Glc is specifically enriched in root tissues and rhizosphere exudates, serving as the definitive marker for root-mediated allelopathy [2]. Furthermore, attempting to use the HMBOA aglycone as a substitute for in vitro assays fails due to its rapid spontaneous degradation into MBOA and limited aqueous solubility [1]. Procurement of the exact HMBOA-Glc standard is therefore mandatory for researchers mapping the precise spatial distribution of benzoxazinoids or quantifying the specific enzymatic conversion pathways during herbivore attack[3].

Substitution Risk

Enzyme recognition
N-hydroxylase and BX8/BX9 glucosyltransferases do not accept HMBOA or its glucoside
Pathway branch
Terminal storage metabolite of the lactam branch, not convertible to DIMBOA
Functional profile
Weak allelopathic agent and moderate BNI; may not replicate DIMBOA/DIBOA activity

Chemical Stability and Analytical Reproducibility

For quantitative metabolomics, the stability of the analytical standard is paramount. HMBOA-Glc, due to the protective β-D-glucopyranosyl linkage at the 2-position, exhibits high chemical stability in aqueous and methanolic extraction solvents [1]. In contrast, its aglycone counterpart (HMBOA) is highly reactive and rapidly degrades into 6-methoxy-benzoxazolin-2-one (MBOA) under standard extraction and soil conditions [1]. Utilizing HMBOA-Glc ensures reliable recovery rates and stable calibration curves over extended autosampler sequences.

Evidence DimensionSolution stability and degradation pathway
Target Compound DataHMBOA-Glc (Stable in aqueous/methanolic solutions)
Comparator Or BaselineHMBOA aglycone (Rapidly degrades to MBOA)
Quantified DifferenceHMBOA-Glc maintains structural integrity for accurate LC-MS/MS quantification, avoiding the rapid half-life degradation seen in the aglycone.
ConditionsPlant tissue extraction and LC-MS/MS analysis

Buyers must procure the glucoside form to avoid the severe reproducibility issues and rapid degradation associated with handling the free aglycone.

N-Hydroxylase non-recognition
Head-to-head
Activity absent vs. HBOA (detected)
Enzymatic pathway distinction context
Maize seedling microsome assay

Root Tissue Dominance and Exudate Profiles

In cereal rye (Secale cereale), benzoxazinoid distribution is highly tissue-specific. While DIBOA-Glc dominates the shoot tissues, HMBOA-Glc is the definitive root-dominant compound [1]. Quantitative analysis of rye root exudates and rhizosphere soil demonstrates that HMBOA-Glc and its immediate aglycone are the primary benzoxazinoids present in the root zone, dictating root-mediated allelopathic interactions [2]. Using DIBOA-Glc or DIMBOA-Glc to model root exudation fails to reflect the actual chemical profile of the rhizosphere.

Evidence DimensionTissue-specific accumulation (Roots vs. Shoots)
Target Compound DataHMBOA-Glc (Root-dominant benzoxazinoid)
Comparator Or BaselineDIBOA-Glc (Shoot-dominant benzoxazinoid)
Quantified DifferenceHMBOA-Glc is the primary constituent in roots, whereas DIBOA-Glc/DIMBOA-Glc are minimized or absent in specific root exudate profiles.
ConditionsCereal rye (Secale cereale) tissue and rhizosphere soil analysis

For studies on root allelopathy, soil microbiome interactions, or cover crop weed suppression, HMBOA-Glc is the biologically accurate standard to procure.

Glucosyltransferase discrimination
Head-to-head
Substrate not accepted; DIMBOA Km=82 μM
Substrate acceptance differentiation context
Purified Hx-glucosyltransferase assay

Soil Persistence After Cover Crop Termination

Following the termination of cereal rye cover crops, the release and degradation of benzoxazinoids in the soil dictate weed suppression efficacy. Field studies demonstrate that HMBOA-Glc and its aglycone HMBOA become the dominant benzoxazinoid compounds in the soil immediately following termination [1]. While shoot-derived compounds like DIBOA-Glc decline or fail to mobilize effectively into the soil matrix, HMBOA-Glc exhibits a distinct degradation kinetic, providing a transient but potent allelochemical pulse [1].

Evidence DimensionSoil concentration post-termination
Target Compound DataHMBOA-Glc (Dominant soil benzoxazinoid post-termination)
Comparator Or BaselineDIBOA-Glc (Shoot-retained, poor soil mobilization)
Quantified DifferenceHMBOA-Glc and HMBOA concentrations increase in soil immediately post-termination, whereas no-till shoot placement does not increase soil BX concentrations of shoot-dominant compounds.
ConditionsField soil analysis following cereal rye termination

Agronomic researchers evaluating the weed-suppressive potential of cover crops must procure HMBOA-Glc to accurately model soil allelochemical dynamics.

BNI activity (ED50)
Reported
ED50 = 91 μM; 7× less potent than HDMBOA
Supports BNI screening context
Nitrosomonas europaea bioassay
Allelopathic potential
Reported
Inhibition index 10.9 vs. DIMBOA 53.5
Supports weak-allelopathic baseline context
Ryegrass seedling growth assay
Soil dominance
Context-dependent
Dominant benzoxazinoid in post-termination rye soil
Environmental fate monitoring context
Field study, Secale cereale cover crop

LC-MS/MS Calibration

HMBOA-Glc is utilized as a highly stable reference standard for quantifying benzoxazinoid profiles in cereal crops, avoiding the rapid degradation issues associated with aglycone standards [1].

Rhizosphere Ecology and Allelopathy Assays

Because it is the dominant root-exuded benzoxazinoid in species like cereal rye, HMBOA-Glc is the standard of choice for in vitro assays testing the allelopathic effects of root exudates on soil microbiomes or neighboring weeds [2].

Crop Breeding and Pest Resistance Phenotyping

HMBOA-Glc is used to map the metabolic conversion of precursor benzoxazinoids (like DIMBOA-Glc) to downstream derivatives, helping breeders identify maize and wheat lines with superior induced defense traits against aphids and pathogens [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS plant metabolomics
Authentic benzoxazinoid glucoside identity
Quantification accuracy in root and soil matrices
Biosynthetic pathway reference
Lactam-branch terminal metabolite standard
Enzyme specificity and Bx gene cluster flux studies
Weak-allelopathic activity control
Low allelopathic index relative to hydroxamic acids
Baseline activity in structure-activity relationship screens
BNI screening compound
Moderate BNI potency; distinct from HDMBOA
Comparative nitrification inhibitor profiling

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

357.10598118 g/mol

Monoisotopic Mass

357.10598118 g/mol

Heavy Atom Count

25

Melting Point

250 - 251 °C

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